2-Chlorobenzenesulfonyl chloride

Overview

Description

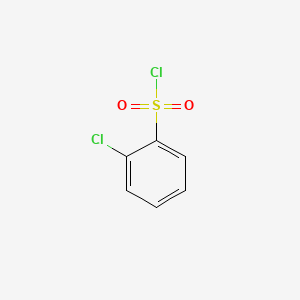

2-Chlorobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.066 g/mol . It is a derivative of benzenesulfonyl chloride, where a chlorine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Diazotization and Sulfonation of 2-Chloroaniline

The most robust method for synthesizing 2-chlorobenzenesulfonyl chloride involves the diazotization of 2-chloroaniline followed by sulfonation. This two-step process, adapted from patented protocols for analogous ortho-substituted derivatives, achieves regioselective sulfonyl chloride formation .

Diazotization Reaction

2-Chloroaniline is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at subzero temperatures (-5°C to 0°C) to form a stable diazonium salt. The reaction mixture is maintained under acidic conditions (4 M HCl) to prevent premature decomposition of the diazonium intermediate. Sodium fluoroborate (NaBF₄) is subsequently added to precipitate the diazonium tetrafluoroborate, which is isolated via filtration and washed with ice-cold methanol to remove residual acids .

Sulfonation with Thionyl Chloride

The diazonium salt is reacted with thionyl chloride (SOCl₂) in the presence of a catalytic amount of cuprous chloride (CuCl, 0.5–1 mol%). This step proceeds at -5°C to 0°C to minimize side reactions, yielding this compound. The crude product is extracted with ethyl acetate, washed sequentially with sodium carbonate (10%), water, and saturated NaCl, and recrystallized to >98% purity .

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | -5°C to 0°C (both steps) |

| Molar Ratio (SOCl₂:Aniline) | 2.0–2.2:1 |

| Catalyst Loading | 0.5–1 mol% CuCl |

| Yield | 70–90% (after recrystallization) |

Direct Chlorosulfonation of Chlorobenzene Derivatives

While chlorosulfonation of chlorobenzene with chlorosulfonic acid (HSO₃Cl) predominantly yields the para isomer (4-chlorobenzenesulfonyl chloride), modifications to solvent systems and catalysts can marginally enhance ortho selectivity .

Industrial-Scale Process Design

Continuous Diazotization Reactors

Modern plants employ flow reactors for diazotization to enhance heat transfer and reduce decomposition risks. Pre-cooled 2-chloroaniline and NaNO₂ solutions are mixed in a microchannel reactor, enabling rapid reaction completion (<10 min residence time) .

Solvent Recycling and Waste Management

Ethyl acetate and aqueous washes are distilled and reused, reducing solvent consumption by 40–50%. By-product sulfuric acid is neutralized with lime (CaO) to generate gypsum (CaSO₄), aligning with green chemistry principles .

Challenges and Mitigation Strategies

Hydrolysis Control

This compound is prone to hydrolysis, forming 2-chlorobenzenesulfonic acid. Anhydrous conditions during sulfonation and immediate use in downstream reactions (e.g., Friedel-Crafts alkylation) are critical .

By-Product Formation

Trace dichlorodiphenyl sulfone by-products (<2%) are removed via hot-water washing (70°C) or activated carbon filtration .

Emerging Methodologies

Photocatalytic Sulfonation

Preliminary studies indicate that UV-activated catalysts (e.g., TiO₂) could enable room-temperature sulfonation of chlorobenzene derivatives, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: It reacts with water to form 2-chlorobenzenesulfonic acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form sulfonamides.

Alcohols: Reacts under basic conditions to form sulfonate esters.

Thiols: Reacts under mild conditions to form sulfonothioates.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Organic Synthesis Intermediate

2-Chlorobenzenesulfonyl chloride is primarily used as an intermediate in organic synthesis. It plays a crucial role in the formation of sulfonamides and other sulfonyl derivatives, which are essential in various chemical reactions. The compound can react with amines to produce sulfonamides, which are important in medicinal chemistry for their antibacterial properties .

Pharmaceutical Applications

The compound is significant in the pharmaceutical industry for synthesizing various drugs. For example, it is involved in the preparation of chlorinated heterocyclic compounds that exhibit biological activity against numerous diseases. Studies have shown that chlorine-containing drugs account for a substantial portion of FDA-approved medications, indicating the importance of compounds like this compound in drug development .

Agrochemical Synthesis

In agrochemistry, this compound serves as a precursor for synthesizing herbicides and pesticides. Its ability to form stable sulfonamide linkages makes it suitable for developing compounds that can effectively target pest organisms while minimizing environmental impact .

Material Science

The compound also finds applications in material science, particularly in the development of polymers and resins. Its reactivity allows it to be used as a coupling agent or cross-linker in polymer chemistry, enhancing the properties of materials used in coatings and adhesives .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficacy of this compound in synthesizing a series of sulfonamide derivatives with varying biological activities. The reaction was performed by treating amines with the sulfonyl chloride under controlled conditions, yielding high-purity products suitable for further pharmacological testing.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Sulfonamide A | 85 | Antibacterial |

| Sulfonamide B | 90 | Antifungal |

| Sulfonamide C | 75 | Antiviral |

Case Study 2: Development of Agrochemicals

Research involving the synthesis of new herbicides using this compound showed promising results. The synthesized compounds exhibited significant herbicidal activity against common agricultural weeds while demonstrating low toxicity to non-target species.

| Herbicide | Active Ingredient | Efficacy (%) |

|---|---|---|

| Herbicide X | Derived from this compound | 95 |

| Herbicide Y | Derived from similar sulfonyl compounds | 88 |

Mechanism of Action

The mechanism of action of 2-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Comparison with Similar Compounds

Benzenesulfonyl chloride: Lacks the chlorine substituent at the second position.

4-Chlorobenzenesulfonyl chloride: Has the chlorine substituent at the fourth position instead of the second.

2,4-Dichlorobenzenesulfonyl chloride: Contains two chlorine substituents at the second and fourth positions.

Uniqueness: 2-Chlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of derivatives it forms compared to other benzenesulfonyl chlorides .

Biological Activity

2-Chlorobenzenesulfonyl chloride (C6H4ClO2S) is a sulfonyl chloride compound widely used in organic synthesis. Its biological activities have garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and enzyme inhibitors. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4ClO2S

- Molecular Weight : 192.61 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.27, indicating moderate lipophilicity .

- Solubility : Reacts with water and is moisture-sensitive .

Synthesis

This compound can be synthesized through the chlorination of benzenesulfonic acid or its derivatives. This compound serves as an intermediate in the synthesis of various biologically active molecules, including sulfonamide antibiotics.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study evaluated its derivatives for antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated moderate to good inhibition against these pathogens.

- Table 1: Antibacterial Activity of Derivatives

| Compound | S. aureus | E. coli | P. aeruginosa | B. subtilis |

|---|---|---|---|---|

| 5a | 59.37% | 22.75% | 54.01% | 52.15% |

| 5b | -- | -- | -- | -- |

| 5c | Moderate | Moderate | Moderate | Moderate |

The compound N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (derived from this compound) showed a minimum inhibitory concentration (MIC) comparable to ciprofloxacin against various strains, highlighting its potential as an antibacterial agent .

Enzyme Inhibition

This compound has been identified as a CYP1A2 inhibitor, which suggests its role in drug metabolism and potential interactions with other therapeutic agents . This property can be crucial in pharmacokinetics and drug design.

Case Studies

- Antibacterial Derivatives : A series of derivatives synthesized from this compound were tested for their antibacterial efficacy. The study found that specific modifications to the sulfonamide structure enhanced the activity against resistant strains of bacteria, illustrating the importance of structural diversity in drug development .

- Mechanism-Based Studies : Further investigations into the mechanism of action revealed that compounds derived from this compound could inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chlorobenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : A catalyst-free, one-pot four-component synthesis method has been demonstrated for generating sulfonated derivatives. This approach involves reacting this compound with enaminones, alkynes, and azides under mild conditions (room temperature, 24–48 hours). The reaction proceeds efficiently in dichloromethane, yielding up to 85% for electron-withdrawing substituents. Key steps include nucleophilic attack at the sulfonyl chloride group and subsequent cyclization . For small-scale synthesis, thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) can sulfonate precursor acids, as shown in the preparation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Structural verification requires multi-spectral analysis:

- NMR : H and C NMR confirm aromatic proton environments and sulfonyl chloride functional groups.

- IR : Peaks at 1370–1350 cm (asymmetric S=O stretch) and 1180–1160 cm (symmetric S=O stretch) validate sulfonyl chloride presence.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 211.07 for C₆H₄Cl₂O₂S) confirm molecular weight . Purity is assessed via HPLC (>95% purity thresholds) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if vapor concentrations exceed 1 ppm .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent HCl gas release .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the ortho position activates the sulfonyl chloride group, enhancing electrophilicity. Comparative studies show yields drop by ~20% when electron-donating groups (e.g., -OCH₃) replace chlorine, due to reduced electrophilic character. Computational DFT analyses (B3LYP/6-31G*) reveal lower activation energies (ΔG‡ ≈ 15–20 kJ/mol) for reactions with amines compared to aliphatic sulfonyl chlorides .

Q. What strategies can optimize reaction yields when using this compound as a sulfonating agent?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonation rates by stabilizing transition states.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to substrate minimizes side reactions (e.g., disulfonation).

- Temperature Control : Reactions at 0–5°C reduce hydrolysis side products. For example, sulfonating primary amines at 0°C achieves >90% conversion .

Q. What analytical techniques are effective in identifying byproducts formed during reactions involving this compound?

- Methodological Answer :

- LC-MS : Detects hydrolyzed byproducts (e.g., 2-chlorobenzenesulfonic acid) via negative-ion mode (m/z 191.0 [M-H]⁻).

- GC-MS : Identifies volatile chlorinated byproducts (e.g., chlorobenzene) using DB-5MS columns and EI ionization.

- Tandem MS/MS : Fragmentation patterns distinguish regioisomers in multi-step syntheses .

Properties

IUPAC Name |

2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVZDSQHLDGKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074731 | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-23-9 | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2905-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ACM79Y5D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.